molecular formula C9H8Cl2O4S B2965647 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid CAS No. 864233-50-1

3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid

Cat. No.: B2965647
CAS No.: 864233-50-1
M. Wt: 283.12
InChI Key: UPRCODWHIATPJS-UHFFFAOYSA-N
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Description

3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid is a sulfonamide-containing carboxylic acid with the molecular formula C₉H₈Cl₂O₄S and a molecular weight of 295.13 g/mol . Its structure features a 2,5-dichlorophenyl group linked via a sulfonyl bridge to a propanoic acid moiety, as depicted in its SMILES notation: C1=CC(=C(C=C1Cl)S(=O)(=O)CCC(=O)O)Cl . This compound is cataloged under CAS RN 1437794-71-2 and PubChem CID 6611193 . The sulfonyl group and chlorine substituents contribute to its electron-withdrawing properties, enhancing acidity and influencing reactivity.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c10-6-1-2-7(11)8(5-6)16(14,15)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRCODWHIATPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfonyl or chlorophenyl groups.

Scientific Research Applications

3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid involves its ability to undergo sulfonylation reactions, where the sulfonyl group can react with nucleophiles such as amines or thiols. This reactivity is leveraged in various biochemical assays to study protein modifications and interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Functional Groups
This compound C₉H₈Cl₂O₄S 295.13 2,5-dichlorophenyl, sulfonyl Not reported Sulfonyl, carboxylic acid
3-(2,5-Dichlorophenyl)propanoic acid C₉H₈Cl₂O₂ 219.06 2,5-dichlorophenyl Not reported Carboxylic acid
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-methoxyphenyl 85–89 Methoxy, carboxylic acid
3-{4-(3,4-Dichlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid (3h) C₂₀H₁₈Cl₂N₂O₂S 433.34 3,4-dichlorophenyl, thiazole, dimethylphenyl 114–115 Thiazole, amino, carboxylic acid

Impact of Substituents on Physical and Chemical Properties

Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in the target compound enhances acidity compared to analogs like 3-(2-methoxyphenyl)propanoic acid (methoxy is electron-donating, pKa ~4.5–5.0). The sulfonyl group (pKa ~1–2 for sulfonic acids) and chlorine atoms likely lower the carboxylic acid’s pKa further, increasing solubility in polar solvents . 3-(2,5-Dichlorophenyl)propanoic acid lacks the sulfonyl group, resulting in a lower molecular weight (219.06 vs.

Thermal Stability :

  • Thiazole-containing analogs (e.g., compound 3h ) exhibit higher melting points (114–115°C) due to rigid aromatic systems and hydrogen-bonding capacity . The target compound’s melting point is unreported but may align with sulfonamide derivatives (typically 100–150°C).

Synthetic Yields: Thiazole derivatives in show yields of 76–86%, suggesting efficient synthesis routes for complex analogs .

Biological Activity

3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10Cl2O4S
  • Molecular Weight : 303.16 g/mol
  • Structure : The compound features a propanoic acid moiety attached to a sulfonyl group and a dichlorophenyl ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with propanoic acid in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, leading to the formation of the sulfonic acid derivative.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing the 2,5-dichlorophenyl scaffold have shown promising activity against various Gram-positive and Gram-negative bacteria. The presence of chlorine atoms enhances lipophilicity and electrophilicity, improving their interaction with microbial targets .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 µg/mL
Compound BEscherichia coli4 µg/mL
This compoundPending ResearchPending Research

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on structurally related compounds suggest that modifications to the phenyl ring can significantly influence anticancer activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups like dichloro substitutions have demonstrated enhanced activity against colorectal cancer cells (Caco-2) .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LinePercentage Inhibition
Compound CCaco-239.8%
Compound DA54931.9%
This compoundPending ResearchPending Research

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of sulfonamide compounds against methicillin-resistant Staphylococcus aureus (MRSA). It was found that compounds with similar structural features to this compound exhibited potent antibacterial effects, suggesting potential for development as new antibiotics .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. Results indicated that specific substitutions on the aromatic ring could enhance or diminish anticancer activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid, and what critical reaction parameters influence yield?

Methodological Answer: Synthesis typically involves sulfonylation of a propanoic acid precursor with 2,5-dichlorophenylsulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions like over-sulfonation.
  • Solvent System: Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates.
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
  • Catalysis: Triethylamine or pyridine as a base to neutralize HCl byproducts .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic protons (δ 7.4–8.1 ppm, doublets from 2,5-dichloro substitution) and sulfonyl/propanoic acid protons (δ 3.1–3.5 ppm).
    • 13C NMR: Confirm sulfonyl (C-SO2) at ~125–130 ppm and carboxylic acid (C=O) at ~170 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with mobile phase (acetonitrile:0.1% TFA in water, 70:30) to assess purity (>98%) .
  • Mass Spectrometry (MS): ESI-MS in negative mode confirms molecular ion [M-H]⁻ at m/z 308.99 (calculated for C₉H₇Cl₂O₄S) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Emergency Measures:
    • Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush with saline or water for 15 minutes; seek medical attention if irritation persists .
  • Storage: Store in a tightly sealed container at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). Parameterize the sulfonyl group as a hydrogen-bond acceptor.
  • Quantum Mechanics (QM): Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfonyl oxygen nucleophilicity) .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous buffers (TIP3P water model) to predict solubility and aggregation behavior .

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR data with NIST Chemistry WebBook entries for analogous sulfonylated propanoic acids .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange) to confirm labile proton assignments (e.g., carboxylic acid -OH) .
  • X-ray Crystallography: Recrystallize the compound from DMSO/water to obtain single crystals for definitive structural confirmation .

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-Solvents: Prepare stock solutions in DMSO (≤5% v/v) and dilute into assay buffers (PBS, pH 7.4) to minimize precipitation .
  • pH Adjustment: Increase solubility by deprotonating the carboxylic acid group at pH > 4.5. Use sodium bicarbonate (10 mM) to buffer solutions .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes (10–100 nm size) to enhance bioavailability in cell culture .

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